molecular formula C23H25N5O2S B2520382 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 941886-41-5

1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2520382
CAS No.: 941886-41-5
M. Wt: 435.55
InChI Key: BDLQTVCEKVFSJF-UHFFFAOYSA-N
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Description

1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its structure incorporates several privileged pharmacophores, including a piperazine ring, a thiazole core, and a urea linkage, which are collectively associated with a wide spectrum of biological activities. The piperazine moiety is a well-established scaffold in medicinal chemistry, frequently employed in FDA-approved drugs and investigational compounds for its favorable physicochemical properties and its role in interacting with biological targets . This heterocycle is notably found in agents with documented antiviral , anticancer , and antipsychotic activities . The thiazole ring is another significant heterocycle prevalent in bioactive molecules, contributing to developments in antimicrobial and anti-inflammatory agents, among others. Furthermore, the urea functional group is a critical motif in drug discovery, known for its ability to form stable hydrogen bonds with enzyme active sites and biological receptors. Urea derivatives have been successfully developed as potent inhibitors for various kinases and other enzymes, with several serving as approved anticancer therapeutics . The strategic integration of these components into a single molecule makes 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea a valuable chemical tool for researchers exploring new structure-activity relationships, screening for novel therapeutic leads, and investigating the mechanisms of multi-pharmacophore hybrids. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-16-8-10-18(11-9-16)25-22(30)26-23-24-17(2)20(31-23)21(29)28-14-12-27(13-15-28)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLQTVCEKVFSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the reaction of the thiazole intermediate with phenylpiperazine, often using coupling reagents like EDCI or DCC.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Piperazine Modifications : The target compound’s 4-phenylpiperazine-carbonyl group distinguishes it from ’s benzylpiperazine analogue, which may alter solubility and target affinity. Piperazine derivatives in (e.g., 11a, 11f) exhibit substituent-dependent bioactivity, with electron-withdrawing groups (Cl, F) enhancing stability and binding .
  • Urea vs. Thiourea : The thiourea derivative in shows comparable p-tolyl substitution but replaces urea with thiourea, likely affecting hydrogen-bonding capacity and metabolic stability .

Insights :

  • High yields (≥85%) for thiazole-urea derivatives in suggest robust synthetic protocols for similar compounds .
  • The target compound’s synthesis may parallel ’s methods, where thiourea intermediates are reacted with carbonyl-containing reagents under reflux .
Table 3: Activity and ADMET Profiles
Compound Name Target/Activity IC50/EC50 ADMET Predictions (Computational)
Pexmetinib (ARRY-614) [] Tie-2/p38 MAPK inhibitor Sub-μM High oral bioavailability
CdFabK inhibitors [] Clostridioides difficile FabK inhibition 0.10–0.24 μM Improved membrane permeability vs. parent
Thiazole-thiourea hybrid [] Predicted SARS-CoV-2/TBE protein inhibition N/A Favorable ADMET (low toxicity risks)

Comparative Analysis :

  • Substituting the piperazine group may optimize target binding, as seen in CdFabK inhibitors with IC50 values of 0.10–0.24 μM .

Biological Activity

1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its structure includes a thiazole ring, a piperazine moiety, and a urea linkage, which contribute to its pharmacological properties. This article provides a detailed examination of the biological activity associated with this compound, supported by relevant data tables and research findings.

Structural Components

The compound's structure can be summarized as follows:

  • Thiazole Ring : Known for its ability to interact with various biological targets.
  • Piperazine Moiety : Enhances pharmacological properties and facilitates interactions with neurotransmitter receptors.
  • Urea Linkage : Contributes to the stability and solubility of the compound.

Molecular Characteristics

PropertyValue
Molecular Formula C23H25N5O2S
Molecular Weight 435.5 g/mol
CAS Number 941886-41-5

The biological activity of 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating biochemical pathways.
  • Receptor Interaction : The piperazine component allows for interaction with serotonin and dopamine receptors, influencing neurotransmission.
  • Gene Expression Modulation : It can affect gene expression through interactions with transcription factors.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. In vitro studies have shown that compounds similar to 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea demonstrate significant activity against various bacterial strains.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related thiazole derivatives:

  • Antimalarial Activity :
    • A series of thiazole analogs were tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth while maintaining low cytotoxicity in human liver cell lines (HepG2) .
  • Cytotoxicity Studies :
    • Compounds derived from thiazole scaffolds were assessed for cytotoxic effects using MTT assays. The results indicated low toxicity levels against mammalian cells, suggesting a favorable therapeutic index .
  • Leishmanicidal Activity :
    • Hybrid phthalimido-thiazoles exhibited potent leishmanicidal effects against Leishmania infantum, demonstrating significant reductions in parasite survival and alterations in cellular morphology .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity:

ModificationObserved Effect
Electron-withdrawing groups at ortho positionIncreased potency against Plasmodium
Non-bulky substituentsImproved interaction with biological targets

Q & A

Basic: What are the key synthetic routes for preparing 1-(4-Methyl-5-(4-phenylpiperazine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, and what critical steps ensure successful synthesis?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of a thiazole precursor (e.g., 4-methylthiazole derivatives) with phenylpiperazine carbonyl intermediates under reflux conditions in methanol or ethanol, catalyzed by glacial acetic acid .
  • Step 2: Urea formation via reaction of isocyanate intermediates with p-tolylamine.
  • Critical Steps:
    • Purity Control: Intermediate purification using aqueous sodium carbonate to remove unreacted reagents .
    • Reaction Monitoring: Thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .

Advanced: How can researchers optimize reaction yields for intermediates like the phenylpiperazine-carbonyl thiazole precursor?

Answer:
Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to ethanol .
  • Catalyst Screening: Triethylamine or DBU improves coupling reactions for carbonyl incorporation .
  • Temperature Gradients: Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions during cyclization .
  • Yield Analysis: Use HPLC or GC-MS to quantify intermediates and adjust stoichiometric ratios .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

Answer:
Key techniques and markers:

  • 1H/13C NMR:
    • Singlets at δ 2.17 ppm (CH3C=N) and δ 9.02 ppm (NNH) in thiazole derivatives .
    • Aromatic protons of the p-tolyl group appear as a doublet (δ 6.99 ppm) .
  • IR Spectroscopy:
    • Urea C=O stretch at ~1650–1700 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ .
  • Elemental Analysis:
    • Carbon and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural validation?

Answer:

  • Refinement Tools: Use SHELXL for high-resolution refinement, incorporating restraints for disordered regions .
  • Twinned Data Handling: Apply the TWIN/BASF commands in SHELX to model twinning in crystals .
  • Computational Validation: Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify outliers .

Advanced: How should structure-activity relationship (SAR) studies be designed to explore bioactivity against neurodegenerative targets?

Answer:
Methodology:

  • Analog Synthesis: Modify substituents (e.g., p-tolyl → fluorophenyl; piperazine → morpholine) to assess electronic effects .

  • Bioassays:

    • In Vitro: Test inhibition of acetylcholinesterase (AChE) or monoamine oxidase-B (MAO-B) using Ellman’s assay .
    • Molecular Docking: Use AutoDock Vina to predict binding affinities with AChE (PDB ID: 4EY7) .
  • Data Analysis:

    SubstituentIC50 (AChE, nM)Docking Score (kcal/mol)
    p-Tolyl45 ± 2-9.8
    4-Fluorophenyl32 ± 3-10.5

Basic: What are common impurities encountered during synthesis, and how are they addressed?

Answer:

  • Impurity Sources:
    • Unreacted thiazole precursors or phenylpiperazine intermediates.
    • Hydrolysis byproducts from unstable carbonyl groups.
  • Mitigation:
    • Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
    • Recrystallization: Use ethanol/water mixtures to remove hydrophilic impurities .

Advanced: How can contradictory bioassay results (e.g., varying IC50 values across studies) be systematically analyzed?

Answer:

  • Variable Control:
    • Compound Stability: Assess degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .
    • Assay Protocols: Standardize methods (e.g., ATP levels in cytotoxicity assays) to minimize inter-lab variability .
  • Statistical Approaches:
    • Use ANOVA to compare datasets, identifying outliers linked to solvent (DMSO vs. saline) or cell line differences .

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